1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride
Overview
Description
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride is a complex organic compound known for its unique tricyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it a subject of extensive research and exploration.
Preparation Methods
The synthesis of 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride involves several intricate steps. The primary synthetic route includes the cyclization of specific precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the tricyclic structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .
Chemical Reactions Analysis
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Scientific Research Applications
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene chloride can be compared with other similar tricyclic compounds, such as:
- 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene bromide
- 1-Azoniatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene iodide These compounds share a similar core structure but differ in their halogen substituents. The chloride variant is unique due to its specific reactivity and potential applications .
Properties
IUPAC Name |
1-azoniatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9;/h1-4,9H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROALFZMHPWFHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+]2CCC1C3=CC=CC=C32.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.